N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide
Overview
Description
N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide is a complex organic compound that features a chlorophenyl group, a nitrobenzamide moiety, and a dioxoisoindolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with thiocarbohydrazide in methanol, followed by boiling in water or ethanol to yield N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide . This intermediate is then subjected to further reactions with aromatic aldehydes and sugars to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide: A precursor in the synthesis of N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide.
N-phthaloylglycine: Another compound featuring the dioxoisoindolyl group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O5/c24-17-7-3-4-8-18(17)26-21(29)14-9-10-19(20(13-14)28(32)33)25-11-12-27-22(30)15-5-1-2-6-16(15)23(27)31/h1-10,13,25H,11-12H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAGSLJZESAIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNC3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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